Cas no 168010-11-5 ((2S,3R,4S,5S,6R)-2-[[(2R,3R)-3-(3,5-Dihydroxyphenyl)-4-[(2S,3S)-6-hydroxy-2-(4-hydroxyphenyl)-4-[(Z)-2-(4-hydroxyphenyl)ethenyl]-2,3-dihydro-1-benzofuran-3-yl]-2-(4-hydroxyphenyl)-2,3-dihydro-1-benzofuran-6-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol)
![(2S,3R,4S,5S,6R)-2-[[(2R,3R)-3-(3,5-Dihydroxyphenyl)-4-[(2S,3S)-6-hydroxy-2-(4-hydroxyphenyl)-4-[(Z)-2-(4-hydroxyphenyl)ethenyl]-2,3-dihydro-1-benzofuran-3-yl]-2-(4-hydroxyphenyl)-2,3-dihydro-1-benzofuran-6-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol structure](https://de.kuujia.com/scimg/cas/168010-11-5x500.png)
168010-11-5 structure
Produktname:(2S,3R,4S,5S,6R)-2-[[(2R,3R)-3-(3,5-Dihydroxyphenyl)-4-[(2S,3S)-6-hydroxy-2-(4-hydroxyphenyl)-4-[(Z)-2-(4-hydroxyphenyl)ethenyl]-2,3-dihydro-1-benzofuran-3-yl]-2-(4-hydroxyphenyl)-2,3-dihydro-1-benzofuran-6-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol
(2S,3R,4S,5S,6R)-2-[[(2R,3R)-3-(3,5-Dihydroxyphenyl)-4-[(2S,3S)-6-hydroxy-2-(4-hydroxyphenyl)-4-[(Z)-2-(4-hydroxyphenyl)ethenyl]-2,3-dihydro-1-benzofuran-3-yl]-2-(4-hydroxyphenyl)-2,3-dihydro-1-benzofuran-6-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol Chemische und physikalische Eigenschaften
Namen und Kennungen
-
- b-D-Glucopyranoside,(2S,2'R,3S,3'R)-3'-(3,5-dihydroxyphenyl)-2,2',3,3'-tetrahydro-6-hydroxy-2,2'-bis(4-hydroxyphenyl)-4-[(1Z)-2-(4-hydroxyphenyl)ethenyl][3,4'-bibenzofuran]-6'-yl(9CI)
- b-D-Glucopyranoside,3'-(3,5-dihydroxyphenyl)-2,2',3,3'-tetrahydro-6-hydroxy-2,2'-bis(4-hydroxyphenyl)-4-[2-(4-hydroxyphenyl)ethenyl][3,4'-bibenzofuran]-6'-yl,[2S-[2a,3b(2'S*,3'S*),4(Z)]]-
- Foeniculoside II
- (2S,3R,4S,5S,6R)-2-[[(2R,3R)-3-(3,5-Dihydroxyphenyl)-4-[(2S,3S)-6-hydroxy-2-(4-hydroxyphenyl)-4-[(Z)
- beta-D-Glucopyranoside, (2S,2'R,3S,3'R)-3'-(3,5-dihydroxyphenyl)-2,2',3,3'-tetrahydro-6-hydroxy-2,2'-bis(4-hydroxyphenyl)-4-[(1Z)-2-(4-hydroxyphenyl)ethenyl][3,4'-bibenzofuran]-6'-yl
- DTXSID801098842
- 168010-11-5
- (2S,3R,4S,5S,6R)-2-[[(2R,3R)-3-(3,5-Dihydroxyphenyl)-4-[(2S,3S)-6-hydroxy-2-(4-hydroxyphenyl)-4-[(Z)-2-(4-hydroxyphenyl)ethenyl]-2,3-dihydro-1-benzofuran-3-yl]-2-(4-hydroxyphenyl)-2,3-dihydro-1-benzofuran-6-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol
-
- Inchi: 1S/C48H42O14/c49-22-38-43(56)44(57)45(58)48(62-38)59-34-20-35(41-37(21-34)61-46(24-5-11-29(51)12-6-24)40(41)27-16-31(53)18-32(54)17-27)42-39-26(4-1-23-2-9-28(50)10-3-23)15-33(55)19-36(39)60-47(42)25-7-13-30(52)14-8-25/h1-21,38,40,42-58H,22H2/b4-1-/t38-,40-,42+,43-,44+,45-,46+,47-,48-/m1/s1
- InChI-Schlüssel: LIMXEMROHIJDBW-AFLNQHFFSA-N
- Lächelt: O1C2=CC(=CC(=C2[C@@H](C2C=C(C=C(C=2)O)O)[C@@H]1C1C=CC(=CC=1)O)[C@H]1C2C(/C=C\C3C=CC(=CC=3)O)=CC(=CC=2O[C@@H]1C1C=CC(=CC=1)O)O)O[C@H]1[C@@H]([C@H]([C@@H]([C@@H](CO)O1)O)O)O
Berechnete Eigenschaften
- Genaue Masse: 842.257
- Monoisotopenmasse: 842.257
- Isotopenatomanzahl: 0
- Anzahl der Spender von Wasserstoffbindungen: 10
- Anzahl der Akzeptoren für Wasserstoffbindungen: 14
- Schwere Atomanzahl: 62
- Anzahl drehbarer Bindungen: 9
- Komplexität: 1450
- Anzahl kovalent gebundener Einheiten: 1
- Definierte Atom-Stereozentrenzahl: 9
- Undefined Atom Stereocenter Count: 0
- Definierter Bond-Stereozentrenzahl: 1
- Undefined Bond Stereocenter Count: 0
- XLogP3: 5.9
- Topologische Polaroberfläche: 239
(2S,3R,4S,5S,6R)-2-[[(2R,3R)-3-(3,5-Dihydroxyphenyl)-4-[(2S,3S)-6-hydroxy-2-(4-hydroxyphenyl)-4-[(Z)-2-(4-hydroxyphenyl)ethenyl]-2,3-dihydro-1-benzofuran-3-yl]-2-(4-hydroxyphenyl)-2,3-dihydro-1-benzofuran-6-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol Verwandte Literatur
-
Rutusmita Mishra,Neeladrisingha Das,Ritu Varshney,Kriti Juneja,Debabrata Sircar,Partha Roy Food Funct., 2021,12, 6603-6625
-
Martin Eck,Sabrina Würtemberger-Pietsch,Antonius Eichhorn,Johannes H. J. Berthel,Rüdiger Bertermann,Ursula S. D. Paul,Heidi Schneider,Alexandra Friedrich,Christian Kleeberg,Udo Radius,Todd B. Marder Dalton Trans., 2017,46, 3661-3680
-
Shilpi Bariar,Abitha Balakrishnan RSC Adv., 2015,5, 100077-100083
-
Hui Liu,Rong Sheng Li Analyst, 2017,142, 4221-4227
-
Kiyomi Ohmori,Youhei Sato,Daisuke Nakajima,Shiho Kageyama,Fujio Shiraishi,Teruhisa Fujimaki,Sumio Goto Environ. Sci.: Processes Impacts, 2013,15, 1031-1040
168010-11-5 ((2S,3R,4S,5S,6R)-2-[[(2R,3R)-3-(3,5-Dihydroxyphenyl)-4-[(2S,3S)-6-hydroxy-2-(4-hydroxyphenyl)-4-[(Z)-2-(4-hydroxyphenyl)ethenyl]-2,3-dihydro-1-benzofuran-3-yl]-2-(4-hydroxyphenyl)-2,3-dihydro-1-benzofuran-6-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol) Verwandte Produkte
- 2227819-85-2(rac-(1R,2R)-2-(3-ethyloxetan-3-yl)cyclopropane-1-carboxylic acid)
- 1012085-50-5(3,5-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-pyridine)
- 640767-91-5(4-methyl-2-[(oxolan-2-yl)methoxy]aniline)
- 2229150-76-7(6-(azetidin-2-yl)-1-methyl-1H-indole)
- 2172266-58-7(2,4-dimethyl-3,4-dihydro-2H-1-benzopyran-6-sulfonyl fluoride)
- 2680552-55-8(4-Phenyl-2-(2,2,2-trifluoroacetamido)pentanoic acid)
- 1212982-13-2(5-(1S)-1-aminoethyl-2-nitrophenol)
- 2679948-42-4(rac-tert-butyl (3R,5R)-5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-hydroxyazepane-1-carboxylate)
- 2097928-22-6(N-1-(6-ethoxypyridine-3-carbonyl)azetidin-3-ylpyrimidin-4-amine)
- 68066-37-5(2-Methylbenzenesulfonic Acid Dihydrate)
Empfohlene Lieferanten
Shanghai Xinsi New Materials Co., Ltd
Gold Mitglied
CN Lieferant
Großmenge

Chong Da Prostaglandin Fine Chemicals Co., Ltd.
Gold Mitglied
CN Lieferant
Reagenz

Enjia Trading Co., Ltd
Gold Mitglied
CN Lieferant
Großmenge

Tiancheng Chemical (Jiangsu) Co., Ltd
Gold Mitglied
CN Lieferant
Großmenge
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Gold Mitglied
CN Lieferant
Großmenge
